N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
The compound N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine core linked to a sulfamoylphenyl group substituted with a 3,4-dimethylphenyl moiety.
Properties
IUPAC Name |
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-15-3-4-18(13-16(15)2)24-31(25,26)19-7-5-17(6-8-19)23-32(27,28)20-9-10-21-22(14-20)30-12-11-29-21/h3-10,13-14,23-24H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPXBYIZWDREPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Sequence
The synthesis begins with the preparation of the 1,4-benzodioxine sulfonamide backbone, followed by sequential functionalization to introduce the 3,4-dimethylphenyl sulfamoyl group. Key steps include:
Step 1: Synthesis of 2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide
The benzodioxine moiety is constructed via cyclization of catechol derivatives. A patented method involves reacting 3,4-dihydroxybenzenesulfonamide with epichlorohydrin in the presence of pyridine, yielding the benzodioxine ring through nucleophilic epoxide opening. Alternative approaches utilize glycerol tosylate intermediates, where sulfonation precedes cyclization under basic conditions (e.g., NaOH or K₂CO₃).
Step 2: Sulfamoylation with 3,4-Dimethylphenylamine
The sulfamoyl group is introduced by reacting the benzodioxine sulfonamide intermediate with 3,4-dimethylbenzenesulfonyl chloride. This step requires pH control (pH 9–10) using sodium carbonate to deprotonate the amine and facilitate nucleophilic attack on the sulfonyl chloride. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 3–5 hours, achieving yields of 70–85%.
Solvent and Temperature Effects
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Solvent Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are suboptimal due to poor solubility of intermediates. DMF enhances reactivity but requires post-reaction removal via vacuum distillation.
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Temperature Control : Elevated temperatures (>80°C) accelerate side reactions, such as over-sulfonation, reducing overall yield. Maintaining 60–70°C balances reaction rate and selectivity.
Catalytic Enhancements
Lithium hydride (LiH) acts as a mild base in sulfamoylation, improving conversion rates by 15–20% compared to traditional NaHCO₃. Catalytic tetrabutylammonium bromide (TBAB) further enhances phase transfer in biphasic systems.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial protocols prioritize continuous flow reactors to mitigate exothermic risks during sulfonation and cyclization. A representative setup involves:
Yield Comparison Across Methodologies
| Method | Scale | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Batch (Lab-Scale) | 100 g | 72 | 92 | Low capital cost |
| Continuous Flow | 10 kg/day | 88 | 97 | High throughput |
| Microwave-Assisted | 500 g/batch | 81 | 94 | Reduced reaction time |
Structural Characterization and Validation
Spectroscopic Techniques
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IR Spectroscopy : Confirms sulfonamide (S=O stretch at 1160 cm⁻¹ and 1360 cm⁻¹) and benzodioxine (C-O-C at 1240 cm⁻¹).
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¹H-NMR : Aromatic protons appear as doublets at δ 6.8–7.2 ppm, while methyl groups on the 3,4-dimethylphenyl moiety resonate as singlets at δ 2.1–2.3 ppm.
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CHN Analysis : Validates empirical formula C₂₃H₂₃N₂O₆S₂ with ≤0.3% deviation from theoretical values.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. Typical conditions:
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the sulfonamide group, affecting the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide
- Structural Difference : Lacks the sulfamoylphenyl group; directly links the benzodioxine ring to a 4-fluorobenzenesulfonamide .
- Implications: Simplified structure may reduce steric hindrance, favoring interactions with flat binding pockets. Fluorine’s electronegativity could enhance metabolic stability compared to non-halogenated analogs.
N-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Structural Difference: Incorporates a dimethylaminophenyl group and a morpholine ring instead of the dimethylphenyl-sulfamoylphenyl system .
- Implications: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, which may modulate electronic interactions with targets. The morpholine ring’s oxygen atom could participate in hydrogen bonding, influencing binding affinity.
Comparative Analysis (Table 1)
Research Findings and Implications
- Electronic Effects : Fluorine and methoxy groups modulate the sulfonamide’s electronic profile, impacting hydrogen-bonding capacity and target affinity .
- Steric Considerations : Bulky substituents (e.g., 3,4-dimethylphenyl) may improve selectivity but reduce binding efficiency in sterically constrained environments.
- Crystallographic Insights : Structural studies using tools like SHELX and ORTEP-3 (referenced in and ) could elucidate conformational preferences of these analogs, aiding drug design.
Biological Activity
N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O6S. The compound features a complex structure that includes a benzodioxine moiety and a sulfamoyl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. Studies suggest that it may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Biological Activity Overview
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Anticancer Activity :
- Research indicates that this compound has demonstrated potent cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values as low as 0.3 μM against certain leukemia cells (EU-3) and neuroblastoma cells (NB-1643) .
- In colony formation assays, treated cells exhibited significant reductions in colony number and size compared to controls, indicating strong inhibitory effects on cell growth .
- Antibacterial and Antifungal Properties :
Table 1: Summary of Biological Activities
Detailed Findings from Selected Studies
- Cytotoxicity Assays : In studies evaluating the cytotoxicity of the compound against various cancer cell lines, it was found that the compound exhibited significantly enhanced anticancer activity compared to related analogs. For example, it maintained on-target inhibition for critical proteins involved in cancer progression .
- Pharmacokinetics : Although some derivatives showed promising anticancer activity, their pharmacokinetic profiles raised concerns regarding their metabolic stability and bioavailability. This aspect necessitates further optimization for clinical applications .
Q & A
Q. How can reactor design principles enhance scalability of the synthesis process?
- Methodology :
- Continuous Flow Reactors : Optimize residence time and mixing efficiency to reduce batch-to-batch variability .
- Scale-Down Models : Use microreactors to simulate large-scale conditions and identify critical process parameters (CPPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
